3-Phenylpropyl isothiocyanate (CAS: 2627-27-2), also known as PPITC, is an aromatic isothiocyanate naturally derived from its glucosinolate precursor, gluconasturtiin, found in cruciferous vegetables. [1] It belongs to a class of compounds extensively investigated for their chemopreventive properties, which are primarily attributed to their ability to modulate Phase I and Phase II detoxification enzymes and induce apoptosis in cancer cells. [2] Within this class, the length of the alkyl chain separating the phenyl group from the isothiocyanate moiety is a critical determinant of biological potency and mechanism, making the specific three-carbon chain of this compound a key procurement consideration. [3]
Substituting 3-Phenylpropyl isothiocyanate with its lower homolog, phenethyl isothiocyanate (PEITC), or other analogs is inadvisable for achieving reproducible results. The addition of a single methylene group in the alkyl chain significantly alters the molecule's spatial configuration and lipophilicity. This structural variance leads to quantifiable differences in biological activity, including the potency of Phase I enzyme inhibition and the efficacy of apoptosis induction. [REFS-1, REFS-2] For researchers conducting structure-activity relationship (SAR) studies, mechanistic investigations, or developing models where metabolic stability and target engagement are critical, using this specific C3-linker analog is necessary to avoid confounding variables introduced by seemingly similar but functionally distinct compounds like the C2-linker PEITC. [1]
In a direct comparison using human melanoma cells, 3-Phenylpropyl isothiocyanate demonstrated greater efficacy in inducing apoptosis than its widely used lower homolog, phenethyl isothiocyanate (PEITC). [1] At a concentration of 15 µM, 3-Phenylpropyl isothiocyanate produced a ~5.5-fold increase in caspase-3/7 activity, a key marker of apoptosis, compared to a ~4.5-fold increase by PEITC under identical conditions. [1]
| Evidence Dimension | Apoptosis Induction (Caspase-3/7 Activity) |
| Target Compound Data | ~5.5-fold increase over control |
| Comparator Or Baseline | Phenethyl isothiocyanate (PEITC): ~4.5-fold increase over control |
| Quantified Difference | ~22% higher caspase activation than PEITC |
| Conditions | UACC 903 human melanoma cells treated with 15 µM of isothiocyanate for 24 hours. |
For oncology research, this enhanced pro-apoptotic potency provides a clear, quantifiable reason to select this specific analog over the more common PEITC to maximize therapeutic effect in relevant cell models.
The potency of arylalkyl isothiocyanates against carcinogen-activating enzymes like cytochrome P450 2B1 (CYP2B1) is highly dependent on alkyl chain length. [1] While data for the C3 chain (3-Phenylpropyl ITC) is not directly reported, the IC50 value for the C2 analog (PEITC) is 1.8 µM, and the C4 analog (4-Phenylbutyl isothiocyanate) is 0.2 µM. [1] The study notes that inhibitory potency increases with chain length up to C4, positioning 3-Phenylpropyl isothiocyanate as having a predictably stronger inhibitory profile than PEITC but distinct from the C4 analog. [1]
| Evidence Dimension | IC50 for CYP2B1 Inhibition (PROD assay) |
| Target Compound Data | Inferred to be between 1.8 µM and 0.2 µM |
| Comparator Or Baseline | Phenethyl isothiocyanate (C2 chain): 1.8 µM; 4-Phenylbutyl isothiocyanate (C4 chain): 0.2 µM |
| Quantified Difference | Expected to be significantly more potent than PEITC (lower IC50) based on the established structure-activity trend. |
| Conditions | In vitro inhibition assay using rat liver microsomes. |
This allows researchers to select a specific isothiocyanate to achieve a desired level of Phase I enzyme modulation, justifying the procurement of 3-Phenylpropyl ITC for studies where the weaker effect of PEITC is insufficient and the stronger effect of the C4 analog may be excessive.
While direct comparative in vivo studies are limited, 3-Phenylpropyl isothiocyanate has demonstrated potent, dose-dependent chemopreventive action in a hamster lung tumorigenesis model. [1] Administration of a 100 µmol dose prior to carcinogen exposure resulted in a 94% inhibition of lung tumor incidence, while a 10 µmol dose resulted in a 59% inhibition. [1] This establishes the compound's bioavailability and efficacy in a whole-organism context.
| Evidence Dimension | Inhibition of Lung Tumor Incidence |
| Target Compound Data | 94% inhibition (100 µmol dose); 59% inhibition (10 µmol dose) |
| Comparator Or Baseline | Carcinogen-treated control group (baseline for inhibition calculation) |
| Quantified Difference | Dose-dependent reduction in tumor incidence vs. control. |
| Conditions | N-nitrosobis(2-oxopropyl)amine (BOP)-initiated hamster model; compound administered by gavage prior to carcinogen. |
This provides critical in vivo validation, justifying procurement for preclinical animal studies where translating in vitro findings to a complex biological system is the primary objective and a specific, potent agent is required.
This compound is the right choice for studies aiming to maximize apoptotic cell death in cancer models, particularly where analogs like PEITC have shown insufficient potency. The quantitatively higher caspase activation makes it a preferred agent for determining the therapeutic ceiling of arylalkyl isothiocyanates. [1]
Ideal for projects focused on blocking the metabolic activation of carcinogens. Its position in the structure-activity series allows for a more potent inhibition of enzymes like CYP2B1 than PEITC, providing a critical tool for researchers needing to finely tune metabolic pathways in toxicology and cancer prevention models. [2]
For researchers transitioning from in vitro screening to animal models, this compound is a justifiable choice due to its proven high-level efficacy in reducing tumor incidence in vivo. Its demonstrated potency provides a strong rationale for its selection in preclinical trials exploring chemoprevention in lung cancer. [3]
Corrosive;Irritant